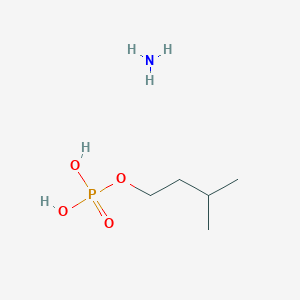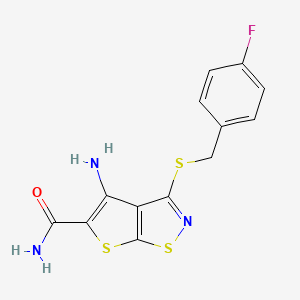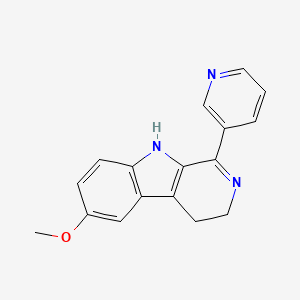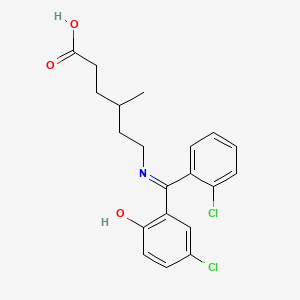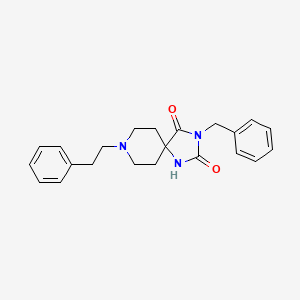
3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide” is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide” typically involves multiple steps, including:
Diazotization: The formation of the diazonium salt from an aromatic amine.
Coupling Reaction: The diazonium salt reacts with a coupling component, such as a phenol or aniline derivative, to form the azo compound.
Functional Group Modifications: Introduction of various functional groups, such as methoxy, sulphonyl, and carboxamide groups, through specific reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Small-scale production using controlled reaction conditions.
Continuous Flow Processing: Large-scale production with continuous input of reactants and output of products, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives can be formed.
Reduced Products: Amines resulting from the reduction of the azo bond.
Substituted Products: Compounds with different functional groups introduced through substitution reactions.
Scientific Research Applications
Chemistry
Dye and Pigment Industry: Used as a dye intermediate for the synthesis of various azo dyes.
Analytical Chemistry: Employed in the development of analytical reagents and sensors.
Biology and Medicine
Biological Studies: Used in research to study the effects of azo compounds on biological systems.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Environmental Science: Studied for its environmental impact and degradation pathways.
Mechanism of Action
The mechanism of action of “3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide” involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide
- 3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)benzamide
Uniqueness
- Functional Groups : The presence of specific functional groups, such as methoxy and sulphonyl groups, makes it unique.
- Applications : Its unique structure allows for diverse applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
85750-20-5 |
|---|---|
Molecular Formula |
C30H29N3O8S |
Molecular Weight |
591.6 g/mol |
IUPAC Name |
2-[3-[[2-hydroxy-3-[(4-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methoxyphenyl]sulfonylethyl propanoate |
InChI |
InChI=1S/C30H29N3O8S/c1-4-27(34)41-15-16-42(37,38)22-13-14-26(40-3)25(18-22)32-33-28-23-8-6-5-7-19(23)17-24(29(28)35)30(36)31-20-9-11-21(39-2)12-10-20/h5-14,17-18,35H,4,15-16H2,1-3H3,(H,31,36) |
InChI Key |
WSAZRHZGNKCUKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCS(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


